(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine
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Overview
Description
(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine is a chemical compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with methanamine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. For example, pyrimidine derivatives are known to inhibit mitochondrial complex I electron transport, affecting cellular respiration and energy production .
Comparison with Similar Compounds
- (4-Chloro-2-pyridinyl)methanamine
- (6-Chloro-4-methylpyridin-2-yl)methanamine
- (6-Methoxypyridin-2-yl)methanamine
Comparison: (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
944903-83-7 |
---|---|
Molecular Formula |
C8H12ClN3 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(4-chloro-6-propan-2-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)6-3-7(9)12-8(4-10)11-6/h3,5H,4,10H2,1-2H3 |
InChI Key |
CMERVYCQHVZTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)CN)Cl |
Origin of Product |
United States |
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